2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom, a pyrazin-2-yloxy group, and a piperidin-1-ylsulfonyl group attached to a benzoic acid core. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The fluorination step introduces the fluorine atom, while the subsequent steps involve the attachment of the pyrazin-2-yloxy and piperidin-1-ylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts.
Biology
In biological research, 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific biological targets is required.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
4-Fluoro-N-[3-(pyrazin-2-yloxy)phenyl]benzene-1-sulfonamide
Uniqueness
2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid stands out due to its specific structural features, such as the presence of the piperidin-1-ylsulfonyl group. This group imparts unique chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
2-fluoro-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(10-20)25-15-9-18-5-6-19-15/h3-6,8-9,11H,1-2,7,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJEUOVLCJKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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